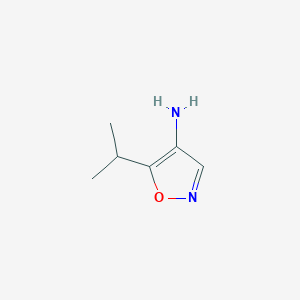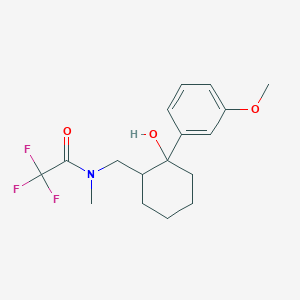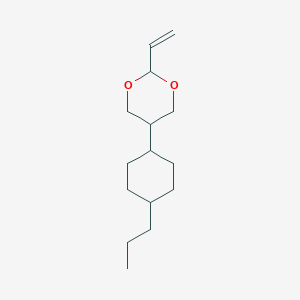
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is a chemical compound characterized by the presence of an oxirane ring and two conjugated double bonds in the hexadecadienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane typically involves the use of linoleic acid as a precursor. Linoleic acid undergoes chain-shortening and functional group transformation to form the desired compound . The reaction conditions often include the use of deuterium-labeled fatty acids to trace the biosynthetic pathways .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring.
Major Products
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7Z,10Z)-7,10-Hexadecadienoic acid: A fatty acid with similar structural features.
1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine: A phospholipid with related structural motifs.
α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride: Another compound with conjugated double bonds.
Uniqueness
2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H32O |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[(7Z,10Z)-hexadeca-7,10-dienyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9- |
Clé InChI |
CGSCAXNOZBCYHP-HZJYTTRNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCC1CO1 |
SMILES canonique |
CCCCCC=CCC=CCCCCCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





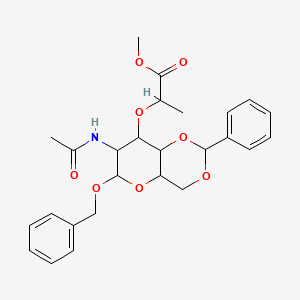


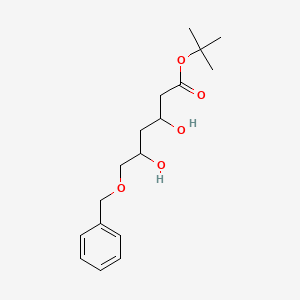
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)

